molecular formula C20H17BrN2O B5435619 N-(1-Biphenyl-4-yl-ethyl)-5-bromo-nicotinamide

N-(1-Biphenyl-4-yl-ethyl)-5-bromo-nicotinamide

Cat. No.: B5435619
M. Wt: 381.3 g/mol
InChI Key: FFJYJYSZDVKMTN-UHFFFAOYSA-N
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Description

N-(1-Biphenyl-4-yl-ethyl)-5-bromo-nicotinamide: is an organic compound that features a biphenyl group attached to an ethyl chain, which is further connected to a nicotinamide moiety substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Biphenyl-4-yl-ethyl)-5-bromo-nicotinamide typically involves the following steps:

    Formation of the Biphenyl-4-yl-ethyl Intermediate: This can be achieved by coupling biphenyl with an ethyl halide under basic conditions.

    Bromination of Nicotinamide: Nicotinamide is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The biphenyl-4-yl-ethyl intermediate is then coupled with the brominated nicotinamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain or the nicotinamide moiety.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the de-brominated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound can be explored as a potential drug candidate for various diseases, including cancer and inflammatory conditions.

    Biological Probes: It can be used as a probe to study biological pathways and interactions, particularly those involving nicotinamide-related enzymes.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products, either as an active ingredient or as a part of a drug delivery system.

Mechanism of Action

The mechanism of action of N-(1-Biphenyl-4-yl-ethyl)-5-bromo-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the nicotinamide moiety can interact with active sites or catalytic residues. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    N-(1-Biphenyl-4-yl-ethyl)-nicotinamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-nicotinamide: Lacks the biphenyl-4-yl-ethyl group, which may reduce its hydrophobic interactions.

    N-(1-Biphenyl-4-yl-ethyl)-5-chloro-nicotinamide: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical reactivity and biological activity.

Uniqueness: N-(1-Biphenyl-4-yl-ethyl)-5-bromo-nicotinamide is unique due to the presence of both the biphenyl-4-yl-ethyl group and the bromine atom, which together enhance its binding affinity and specificity for certain targets. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O/c1-14(23-20(24)18-11-19(21)13-22-12-18)15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-14H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJYJYSZDVKMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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